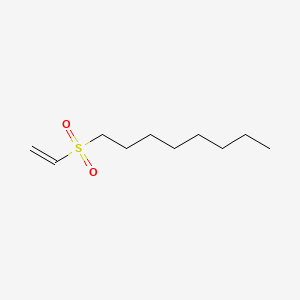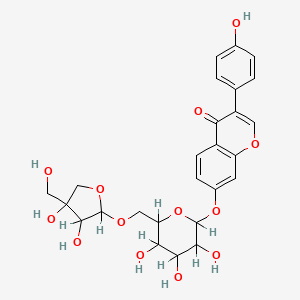
Binfloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Binfloxacin is a synthetic fluoroquinolone antibiotic that was initially developed by Pfizer Inc. It is known for its ability to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . The molecular formula of this compound is C19H22FN3O3, and it has a molecular weight of 359.39 g/mol .
Preparation Methods
The synthesis of binfloxacin involves several steps, starting with the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene. This is followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, tetrafluorobenzoyl chloride is added, and the mixture is heated. The protecting groups are then removed, and the organic layer is concentrated to obtain an oil layer. This is further processed with dimethyl formamide and anhydrous potassium fluoride to yield difluorocarboxylic acid. Finally, difluorocarboxylic acid reacts with N-methyl piperazine in dimethylsulfoxide at 90-100°C to produce this compound .
Chemical Reactions Analysis
Binfloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: This compound can undergo substitution reactions, particularly at the fluorine and carboxylic acid groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Binfloxacin has been extensively studied for its antibacterial properties. It has shown effectiveness against a wide range of bacterial infections, particularly those caused by Gram-negative bacteria
Chemistry: As a model compound for studying fluoroquinolone synthesis and reactions.
Biology: Investigating its effects on bacterial DNA replication and cell division.
Medicine: Developing new antibacterial agents based on its structure and mechanism of action.
Industry: Potential use in developing antibacterial coatings and materials
Mechanism of Action
Binfloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby halting DNA replication and cell division .
Comparison with Similar Compounds
Binfloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, ofloxacin, and levofloxacin. Compared to these similar compounds, this compound has unique structural features that contribute to its specific antibacterial activity. For instance:
Ciprofloxacin: Known for its broad-spectrum activity but has different pharmacokinetic properties.
Ofloxacin: Similar in structure but differs in its spectrum of activity and side effect profile.
Levofloxacin: A more potent isomer of ofloxacin with enhanced activity against certain bacteria
This compound’s unique structure and mechanism of action make it a valuable compound for further research and development in the field of antibacterial agents.
Properties
CAS No. |
108437-28-1 |
|---|---|
Molecular Formula |
C19H22FN3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O3/c1-2-22-11-14(19(25)26)18(24)13-9-15(20)17(10-16(13)22)23-8-7-21-5-3-12(23)4-6-21/h9-12H,2-8H2,1H3,(H,25,26) |
InChI Key |
UBGCCYGMLOBJOJ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |
Appearance |
Solid powder |
| 108437-28-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Binfloxacin; CP 73049; CP-73,049; UNII-78VM28ZA2H; Binfloxacin [USAN:INN]; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















